molecular formula C6H13NO2 B2555608 3-(Aminomethyl)oxan-3-ol CAS No. 1342771-66-7

3-(Aminomethyl)oxan-3-ol

Cat. No. B2555608
CAS RN: 1342771-66-7
M. Wt: 131.175
InChI Key: IYXDACBECVMXMC-UHFFFAOYSA-N
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Description

“3-(Aminomethyl)oxan-3-ol” is a chemical compound with the CAS Number: 1342771-66-7 . It has a molecular weight of 131.17 and its IUPAC name is 3-(aminomethyl)tetrahydro-2H-pyran-3-ol .


Molecular Structure Analysis

The InChI code for “3-(Aminomethyl)oxan-3-ol” is 1S/C6H13NO2/c7-4-6(8)2-1-3-9-5-6/h8H,1-5,7H2 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“3-(Aminomethyl)oxan-3-ol” is an oil and it is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthetic Methodologies and Drug Discovery

Research efforts have focused on the development of catalytic enantioselective synthesis methodologies for 3,3-disubstituted oxindoles, which are significant in natural products, drugs, and pharmaceutically active compounds. These methodologies have enabled the efficient construction of complex molecules with potential applications in drug discovery and probe design. Notably, methods for the synthesis of 3-substituted 3-hydroxyoxindoles, 3-aminooxindoles, and other derivatives highlight the compound's role in diversifying synthetic libraries crucial for pharmaceutical research (Cao, Zhou, & Zhou, 2018).

Electrocatalytic Applications

N-Oxyl compounds, including derivatives related to 3-(Aminomethyl)oxan-3-ol, have been utilized as catalysts in the selective oxidation of organic molecules. These compounds are essential for both laboratory and industrial applications, offering insights into electrochemical catalysis and enabling a wide range of electrosynthetic reactions (Nutting, Rafiee, & Stahl, 2018).

Organocatalysis in Natural Product Synthesis

A novel organocatalytic approach for the aminooxygenation of oxindoles has been developed, leading to the synthesis of 3-hydroxyoxindole derivatives with high enantioselectivity. This method allows for the construction of oxygen-containing tetrasubstituted chiral centers, demonstrating the compound's utility in synthesizing biologically active molecules and natural products (Bui, Candeias, & Barbas, 2010).

Advanced Material Synthesis

The compound has been explored in the synthesis of advanced materials, such as carbon dots integrated with oxaliplatin for theranostic applications. This integration signifies the compound's role in developing materials that combine diagnostic and therapeutic functions, a key area in personalized medicine (Zheng et al., 2014).

Bioconjugation Techniques

In the field of bioconjugation, oxime chemistry utilizing aminooxy reagents has been highlighted for efficiently linking proteins and polysaccharides. This technique is pivotal for vaccine development, showcasing the compound's relevance in creating conjugate vaccines with significant immunogenicity (Lees, Sen, & López-Acosta, 2006).

Safety and Hazards

The compound has several hazard statements including H302, H315, H318, H335 . These represent various hazards such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) . The compound is considered dangerous and has safety pictograms GHS05, GHS07 .

properties

IUPAC Name

3-(aminomethyl)oxan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c7-4-6(8)2-1-3-9-5-6/h8H,1-5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYXDACBECVMXMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Aminomethyl)oxan-3-ol

CAS RN

1342771-66-7
Record name 3-(aminomethyl)oxan-3-ol
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